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Cat. No.: B610080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor with

significant activity against CDK2, CDK1, CDK4, and CDK9.[1] Its mechanism of action involves

the inhibition of these key regulators of the cell cycle, leading to cell cycle arrest and apoptosis

in cancer cells. Preclinical studies in various xenograft mouse models have demonstrated its

anti-tumor efficacy, particularly in leukemia and several solid tumors. However, it is crucial to

note that the clinical development of PHA-793887 was halted due to severe, dose-related

hepatotoxicity observed in a Phase I clinical trial, a toxicity that was not predicted by preclinical

models.[2] These application notes provide a summary of the available preclinical data and

detailed protocols for the use of PHA-793887 in xenograft mouse models, intended for

research purposes.

Mechanism of Action
PHA-793887 exerts its anti-cancer effects by inhibiting multiple cyclin-dependent kinases,

which are serine/threonine kinases essential for cell cycle progression. The primary targets of

PHA-793887 are:

CDK2: Forms complexes with cyclin E and cyclin A, which are critical for the G1/S transition

and S phase progression.
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CDK1 (CDC2): In complex with cyclin B, it drives the G2/M transition and entry into mitosis.

CDK4: Along with CDK6, it complexes with cyclin D to promote the G1 to S phase transition

by phosphorylating the retinoblastoma protein (Rb).

CDK9: A component of the positive transcription elongation factor b (P-TEFb), which

phosphorylates the C-terminal domain of RNA polymerase II, leading to transcriptional

elongation of many genes, including anti-apoptotic proteins like Mcl-1.

By inhibiting these CDKs, PHA-793887 leads to the dephosphorylation of key substrates, most

notably the retinoblastoma protein (Rb) and nucleophosmin (NPM).[1][3] This prevents the

release of the E2F transcription factor, thereby blocking the expression of genes required for

DNA synthesis and cell cycle progression, ultimately leading to G1 and/or G2/M phase arrest

and apoptosis.[1][3]

Data Presentation
In Vitro Potency of PHA-793887

Target IC₅₀ (nM)

CDK2 8

CDK1 60

CDK4 62

CDK9 138

GSK3β 79

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's

activity.[1]
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Xenograft
Model

Cell Line
Mouse
Strain

Dosage
(mg/kg)

Administr
ation
Route

Treatmen
t
Schedule

Efficacy

Subcutane

ous
HL60 Nude 20

Intravenou

s

Not

Specified

Tumor

Regression

Subcutane

ous
K562 Nude 20

Intravenou

s

Not

Specified

Significant

tumor

growth

reduction

Disseminat

ed

Primary

Leukemia
SCID 20

Intravenou

s

Not

Specified

Inhibition of

leukemia

growth

Subcutane

ous
General CD-1 Nude 15

Intravenou

s

Not

Specified

~50%

Tumor

Growth

Inhibition

Subcutane

ous
General CD-1 Nude 30

Intravenou

s

Not

Specified

~75%

Tumor

Growth

Inhibition
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Xenograft
Model

Cell Line
Mouse
Strain

Dosage
(mg/kg)

Administr
ation
Route

Treatmen
t
Schedule

Efficacy

Ovarian

Carcinoma
A2780

Not

Specified
10, 20, 30

Intravenou

s
Daily

Good

Efficacy

Colon

Carcinoma
HCT-116

Not

Specified
10, 20, 30

Intravenou

s
Daily

Good

Efficacy

Pancreatic

Carcinoma
BX-PC3

Not

Specified
10, 20, 30

Intravenou

s
Daily

Good

Efficacy

Experimental Protocols
General Guidelines for In Vivo Studies

Animal Housing and Care: All animal experiments should be conducted in accordance with

institutional guidelines and approved by the Institutional Animal Care and Use Committee

(IACUC). Mice should be housed in a pathogen-free environment with controlled

temperature, humidity, and a 12-hour light/dark cycle.

Drug Formulation: PHA-793887 is typically formulated for intravenous administration. A

common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline. The final

concentration of DMSO should be kept low to minimize toxicity. A suggested starting point for

formulation is to dissolve PHA-793887 in a minimal amount of DMSO and then dilute it with

a solution of PEG300, Tween 80, and saline. The final solution should be clear and

administered at a volume appropriate for the mouse's weight (e.g., 10 µL/g).

Tumor Monitoring: Tumor volume should be measured 2-3 times per week using calipers.

The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Body weight

should also be monitored as an indicator of toxicity.

Protocol 1: Subcutaneous Leukemia Xenograft Model
(HL60 or K562)

Cell Culture: Culture HL60 or K562 cells in RPMI-1640 medium supplemented with 10% fetal

bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5%
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CO₂.

Tumor Cell Implantation:

Harvest cells in the exponential growth phase.

Resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and

Matrigel (1:1 ratio) to a final concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL.

Inject 100 µL of the cell suspension subcutaneously into the flank of 6-8 week old female

athymic nude mice.

Treatment Initiation:

Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

Randomize the mice into treatment and control groups.

Drug Administration:

Administer PHA-793887 intravenously at a dose of 20 mg/kg. The treatment schedule

from the primary literature is not specified, but a daily or every-other-day schedule for 2-3

weeks is a reasonable starting point based on similar studies.

The control group should receive the vehicle solution following the same schedule.

Endpoint Measurement:

Monitor tumor growth and body weight throughout the study.

The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors

reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of excessive

toxicity (e.g., >20% body weight loss).

At the end of the study, tumors can be excised, weighed, and processed for further

analysis (e.g., Western blot, immunohistochemistry).
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Protocol 2: Disseminated Primary Leukemia Xenograft
Model

Primary Cell Preparation: Obtain primary leukemia cells from patient samples under

appropriate ethical guidelines.

Animal Model: Use severely immunodeficient mice (e.g., SCID or NOD/SCID) for

engraftment of human primary cells.

Cell Implantation:

Inject 1 x 10⁶ to 5 x 10⁶ primary leukemia cells intravenously via the tail vein.

Treatment:

Begin treatment with PHA-793887 (20 mg/kg, i.v.) at a time point determined by the

expected engraftment and disease progression kinetics of the specific primary cells used.

Monitoring and Endpoint:

Monitor the mice for signs of disease (e.g., weight loss, hind-limb paralysis).

The primary endpoint is typically an increase in survival time.

The extent of leukemia engraftment in peripheral blood, bone marrow, and spleen can be

assessed by flow cytometry for human CD45+ cells.

Mandatory Visualizations
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PHA-793887 Mechanism of Action
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Caption: Signaling pathway of PHA-793887.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b610080?utm_src=pdf-body-img
https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subcutaneous Xenograft Experimental Workflow
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Caption: Experimental workflow for a subcutaneous xenograft model.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610080?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

